1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride

Beschreibung

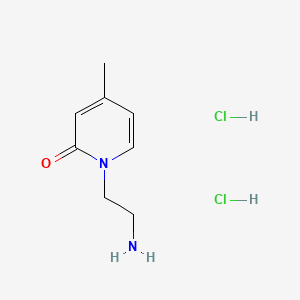

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is a dihydropyridinone derivative featuring a 4-methyl substituent on the heterocyclic ring and a 2-aminoethyl side chain, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility in polar solvents, a property critical for drug formulation .

Eigenschaften

Molekularformel |

C8H14Cl2N2O |

|---|---|

Molekulargewicht |

225.11 g/mol |

IUPAC-Name |

1-(2-aminoethyl)-4-methylpyridin-2-one;dihydrochloride |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-7-2-4-10(5-3-9)8(11)6-7;;/h2,4,6H,3,5,9H2,1H3;2*1H |

InChI-Schlüssel |

NOAOZGZSNUXIPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C=C1)CCN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- Key Differences: Core Structure: Replaces the dihydropyridin-2-one ring with a 5-nitroimidazole ring, a structure associated with antimicrobial activity (e.g., metronidazole analogs) . Substituents: Retains the 2-aminoethyl side chain but introduces a nitro group at position 5, which may confer redox activity. Salt Form: Also a dihydrochloride monohydrate, suggesting similar hygroscopicity and solubility profiles to the target compound .

4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one Hydrochloride

- Key Differences: Amino Group Position: The amino group is at position 4 of the dihydropyridinone ring, versus the 2-aminoethyl side chain in the target compound. Salt Form: Single hydrochloride salt, indicating lower chloride content compared to the dihydrochloride form of the target compound .

Dopamine Hydrochloride

- Key Differences: Core Structure: A catechol (1,2-benzenediol) ring instead of dihydropyridinone, with an aminoethyl side chain. Pharmacology: Functions as a neurotransmitter and cardiovascular drug, highlighting how structural differences dictate biological targets (e.g., adrenergic receptors vs.

Physicochemical Properties Comparison

Biologische Aktivität

1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one dihydrochloride is a synthetic compound that exhibits a variety of biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by a pyridine ring with various substituents. The specific structure includes:

- Aminoethyl group : Enhances interaction with biological receptors.

- Methyl group : Influences lipophilicity and solubility.

- Dihydrochloride salt form : Improves stability and solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Specific mechanisms include:

- Inhibition of Enzymes : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in the central nervous system. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

- Neuroprotective Effects : Preliminary research suggests that it may offer neuroprotection against toxic agents like 6-hydroxydopamine (6-OHDA), which is relevant in Parkinson's disease models .

Biological Activity Studies

A series of studies have evaluated the biological activities of this compound. Below is a summary of key findings:

Case Studies

- Neuroprotective Studies : Research involving human dopaminergic neuronal precursor cells indicated that this compound could mitigate the toxic effects induced by neurotoxic agents. This suggests its potential role in developing treatments for neurodegenerative diseases .

- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited AChE activity, supporting its potential application in treating cognitive disorders associated with cholinergic dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.